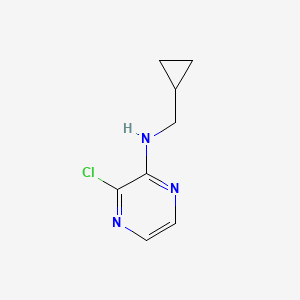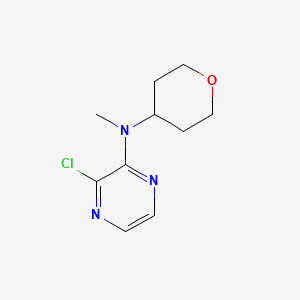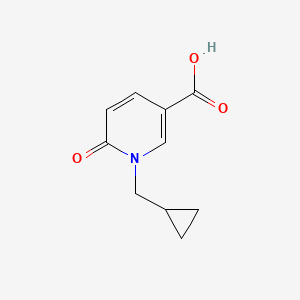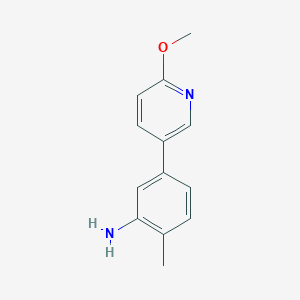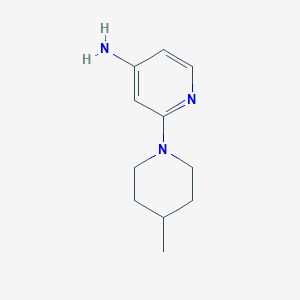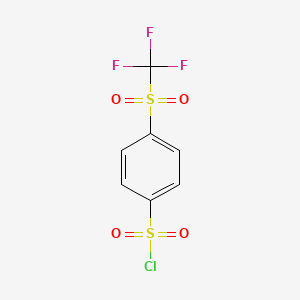![molecular formula C11H9F3O2 B1464649 2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid CAS No. 2262-03-5](/img/structure/B1464649.png)
2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid
Overview
Description
“2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C11H9F3O2 . It contains a cyclopropane ring, a carboxylic acid group, and a trifluoromethyl group attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of “2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid” consists of a cyclopropane ring attached to a phenyl ring with a trifluoromethyl group and a carboxylic acid group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Structural and Conformational Analysis
The structural and conformational properties of cyclopropanecarboxylic acid derivatives have been extensively studied. For instance, the structure of cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid and similar compounds was determined using X-ray methods, providing insights into the molecular conformation and interactions in these compounds (J. Korp, I. Bernal, & R. Fuchs, 1983).
Synthesis and Bioactivity
Cyclopropanecarboxylic acid derivatives have been used as leading compounds for biological activity. The synthesis of N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas and their herbicidal and fungicidal activities demonstrate the bioactivity potential of these compounds (L. Tian et al., 2009).
Biological Activity Studies
Various cyclopropanecarboxylic acid derivatives exhibit significant insecticidal and antibacterial activities, as shown in studies involving 2,2-dichloro-1(4-ethoxyphenyl) cyclopropanecarboxylic acid derivatives (C. Shan, 2008).
Potential in Antidepressant Development
1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives have been synthesized and evaluated as potential antidepressants, with some derivatives showing more activity than established antidepressants like imipramine and desipramine (B. Bonnaud et al., 1987).
Catalysis Research
Research into 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative amidation between carboxylic acids and amines has shown the effectiveness of certain cyclopropanecarboxylic acid derivatives in catalysis, especially in α-dipeptide synthesis (Ke Wang, Yanhui Lu, & K. Ishihara, 2018).
Ionization Studies
The ionization of cis-2-substituted 1-cyclopropanecarboxylic acids has been analyzed, with findings indicating diverse substituent effects on acidity and the significance of the phenyl group in decreasing acidity relative to unsubstituted acids (Y. Kusuyama, 1979).
Antitumor Activity
N-Phenyl-2-(4-phenyl)-cyclopropane-1-carboxylic acid-1-amide compounds were synthesized and evaluated for their anti-tumor activity, with some compounds showing significant activity against cancer cells (L. Ke, 2012).
Polymer Science
In polymer science, novel fluorinated aromatic diamine monomers derived from cyclopropanecarboxylic acid have been synthesized, leading to the development of fluorine-containing polyimides with excellent thermal stability and mechanical properties (D. Yin et al., 2005).
Electroluminescent Properties
The synthesis and electroluminescent properties of mono-cyclometalated platinum(II) complexes with cyclopropanecarboxylic acid derivatives as part of the chromophoric ligand were explored, contributing to advancements in organic light-emitting diodes (OLEDs) technology (A. Ionkin et al., 2005).
properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)7-3-1-6(2-4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRIUIRBTVRYAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(trifluoroMethyl)phenyl)cyclopropanecarboxylic acid | |
CAS RN |
201164-18-3 | |
| Record name | rac-(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Chloropyrazin-2-yl)(methyl)amino]ethan-1-ol](/img/structure/B1464566.png)
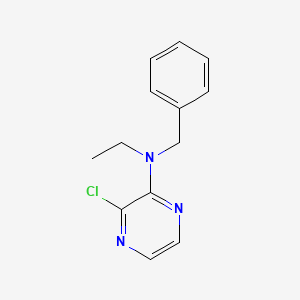
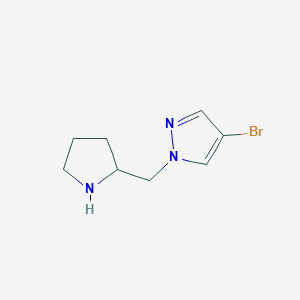
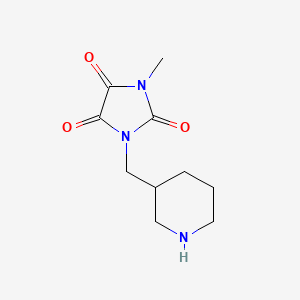
![3-chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine](/img/structure/B1464574.png)
